molecular formula C13H15N3OS B7342138 (1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide

(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide

Cat. No. B7342138
M. Wt: 261.34 g/mol
InChI Key: XATYFTUAFSOCRM-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Scientific Research Applications

(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the proliferation and survival of cancer cells. This compound has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with various types of cancer.

Mechanism of Action

(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide inhibits the activity of various kinases, including BTK, ITK, and TXK, by binding to their active sites. This leads to the inhibition of downstream signaling pathways that are involved in the proliferation and survival of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax.
Biochemical and physiological effects:
This compound has been shown to have potent anticancer activity in preclinical models of cancer. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the activity of other anticancer agents. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide has several advantages for lab experiments, including its potent anticancer activity, good pharmacokinetic properties, and ability to enhance the activity of other anticancer agents. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for the development and use of (1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide. One direction is the evaluation of its safety and efficacy in clinical trials, which are currently ongoing. Another direction is the development of combination therapies that include this compound and other anticancer agents. Additionally, there is a need for further research to elucidate the mechanism of action of this compound and to identify biomarkers that can predict response to the drug.

Synthesis Methods

The synthesis of (1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are commercially available and include 2-ethylpyrazole-3-carboxylic acid, 2-thiophenecarboxylic acid, and cyclopropanecarboxylic acid. The synthesis involves the use of various reagents and solvents, including thionyl chloride, triethylamine, and N,N-dimethylformamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

properties

IUPAC Name

(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-16-12(3-5-14-16)15-13(17)11-7-10(11)9-4-6-18-8-9/h3-6,8,10-11H,2,7H2,1H3,(H,15,17)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATYFTUAFSOCRM-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)NC(=O)C2CC2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)NC(=O)[C@@H]2C[C@H]2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.